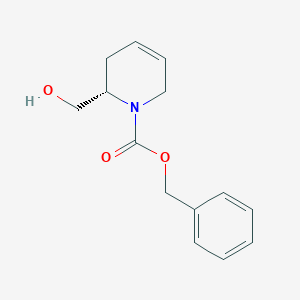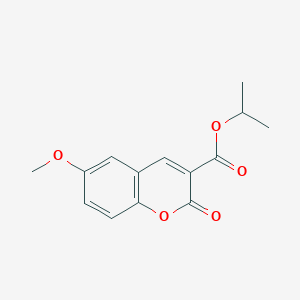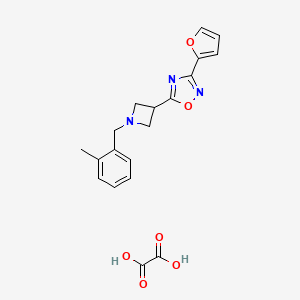![molecular formula C15H17NO3S B2722269 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide CAS No. 2097872-96-1](/img/structure/B2722269.png)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide is a heterocyclic compound that features both furan and thiophene rings These rings are known for their aromatic properties and are commonly found in various bioactive molecules
Wirkmechanismus
Target of Action
The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide” contains furan and thiophene rings. Compounds containing these structures have been found to exhibit a variety of biological activities . .
Mode of Action
Without specific information on the compound, it’s difficult to determine its exact mode of action. Many compounds with furan and thiophene rings interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Furan and thiophene derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Furan and thiophene derivatives can have a wide range of effects, depending on their specific structures and targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the furan and thiophene rings to the oxolane backbone.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan derivatives: Compounds like furan-2-carboxamide.
Thiophene derivatives: Compounds such as thiophene-3-carboxamide.
Oxolane derivatives: Compounds like oxolane-3-carboxamide.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide is unique due to the combination of furan, thiophene, and oxolane rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-15(11-3-6-18-9-11)16-8-13(12-4-7-20-10-12)14-2-1-5-19-14/h1-2,4-5,7,10-11,13H,3,6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQOLVNKEBRCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2722186.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722188.png)

![5-(4-BENZYLPIPERAZIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2722190.png)
![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722194.png)
![1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2722195.png)


![1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2722198.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722199.png)



![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2722208.png)
